
1-Bromo-4-(bromomethyl)-2-methylbenzene
Overview
Description
1-Bromo-4-(bromomethyl)-2-methylbenzene (CAS: 27561-51-9) is a dihalogenated aromatic compound with the molecular formula C₈H₈Br₂ and a molar mass of 263.96 g/mol. It features a bromine atom at the 1-position, a bromomethyl group at the 4-position, and a methyl group at the 2-position of the benzene ring. This compound is typically stored under inert conditions at 2–8°C due to its reactivity . Its primary applications include serving as a building block in organometallic reactions (e.g., Pd-catalyzed cross-coupling) and intermediates in pharmaceutical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(bromomethyl)-2-methylbenzene can be synthesized through various methods. One common method involves the bromination of 2-methylbenzyl bromide. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(bromomethyl)-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Products include 4-(hydroxymethyl)-2-methylbenzene, 4-(cyanomethyl)-2-methylbenzene, and 4-(aminomethyl)-2-methylbenzene.
Elimination: Formation of alkenes such as 4-methylstyrene.
Oxidation: Formation of 4-(bromomethyl)-2-methylbenzoic acid or 4-(bromomethyl)-2-methylbenzaldehyde.
Scientific Research Applications
1-Bromo-4-(bromomethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Utilized in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a building block for medicinal chemistry.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(bromomethyl)-2-methylbenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and properties of halogenated aromatics are highly influenced by substituent type, position, and electronic effects. Below is a comparison with key analogues:
Electronic Effects :
- Electron-donating groups (e.g., -OCH₃ in CAS 1148110-16-0) increase ring electron density, slowing electrophilic substitution but enhancing nucleophilic aromatic substitution .
- Electron-withdrawing groups (e.g., -Cl/-F in CAS 2091710-10-8) deactivate the ring, favoring oxidative stability but requiring harsher reaction conditions .
Comparative Reactivity in Cross-Coupling:
Biological Activity
1-Bromo-4-(bromomethyl)-2-methylbenzene, also known as a brominated aromatic compound, has garnered attention for its potential biological activities. This article reviews the compound's properties, mechanisms of action, and its implications in various biological contexts based on diverse research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C9H8Br2
- CAS Number : 27561-51-9
The presence of bromine atoms in its structure is significant, as halogenated compounds are often associated with diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that brominated compounds can exhibit antimicrobial activity. A study highlighted that halogenated aromatic compounds can disrupt microbial cell membranes, leading to increased permeability and eventual cell death. The specific mechanism involves the formation of reactive oxygen species (ROS) that damage cellular components, including DNA and proteins.
Anticancer Potential
Several studies have explored the anticancer properties of brominated compounds. The compound's ability to induce apoptosis in cancer cells has been documented. For instance, brominated aromatic compounds have been shown to activate caspase pathways, which are crucial for programmed cell death . Additionally, they may inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.
Case Study 1: Antimicrobial Activity
A recent investigation into the antimicrobial efficacy of various brominated compounds included this compound. The study revealed that it exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential application in developing new antimicrobial agents .
Case Study 2: Anticancer Effects
In vitro studies on human cancer cell lines demonstrated that this compound could reduce cell viability by over 50% at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound, a comparison with other related brominated compounds is presented below:
Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Mechanism |
---|---|---|---|
This compound | Moderate (MIC: 32 µg/mL) | Significant (50% viability reduction) | ROS generation, caspase activation |
Bromobenzene | Low | Minimal | Non-specific cytotoxicity |
4-Bromotoluene | Moderate | Moderate | Cell membrane disruption |
Q & A
Q. Basic: What are the standard synthetic routes for 1-Bromo-4-(bromomethyl)-2-methylbenzene, and how can purity be optimized?
Methodological Answer:
The compound is typically synthesized via electrophilic aromatic substitution or halogenation of a pre-functionalized toluene derivative. For example, bromination of 4-methylbenzyl bromide under controlled conditions (e.g., using Br₂ in the presence of FeBr₃) can yield the desired product. Purification is critical due to potential di-brominated byproducts; fractional crystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended . Analytical techniques like GC-MS or HPLC with UV detection (λ = 254 nm) should confirm purity (>95%). Molecular weight (219.50 g/mol) and CAS No. (647037-49-8) serve as reference standards .
Q. Advanced: How can reaction conditions be optimized to minimize di-brominated byproducts during synthesis?
Methodological Answer:
Control of stoichiometry and temperature is key. Use a 1:1 molar ratio of brominating agent to substrate at 0–5°C to reduce over-bromination. Kinetic studies suggest that FeBr₃ acts as a Lewis acid catalyst but may promote side reactions at higher concentrations. Alternatives like AlBr₃ or ionic liquid-mediated bromination (e.g., [BMIM]Br) can improve selectivity . Monitor reaction progress via TLC (Rf = 0.3–0.4 in 9:1 hexane:EtOAc) and quench excess Br₂ with NaHSO₃. Post-reaction NMR (¹H/¹³C) should confirm regioselectivity, particularly at the bromomethyl and methyl substituents .
Q. Basic: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows distinct signals: δ 2.4 ppm (singlet, CH₃), δ 4.6 ppm (singlet, CH₂Br), and aromatic protons at δ 7.2–7.5 ppm (multiplet) .
- Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z 220.5 (calc. 219.50).
- Elemental Analysis : Validate Br content (expected: ~72.8% Br by mass) via combustion analysis .
Q. Advanced: How can computational methods (e.g., DFT) predict reactivity in cross-coupling reactions involving this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model the electron density of the bromine substituents to predict reactivity in Suzuki-Miyaura couplings. The bromomethyl group is more reactive than the aryl bromide due to lower bond dissociation energy (BDE). Solvent effects (e.g., DMF vs. THF) and ligand selection (e.g., Pd(PPh₃)₄) can be simulated to optimize catalytic cycles. Experimental validation via kinetic studies (monitored by in-situ IR) is recommended to reconcile computational and empirical data .
Q. Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood due to potential release of HBr vapors.
- First Aid : Skin contact requires immediate washing with soap/water (15 mins); eye exposure mandates flushing with saline (10–15 mins) and ophthalmologist consultation .
- Storage : In amber glass under inert gas (Ar/N₂) at 2–8°C to prevent photodegradation .
Q. Advanced: How can contradictions in reported reaction yields be resolved?
Methodological Answer:
Discrepancies in literature yields (e.g., 60–85%) often stem from unaccounted variables like trace moisture or oxygen. Systematic DOE (Design of Experiments) approaches should isolate factors:
Moisture Sensitivity : Conduct reactions under strict anhydrous conditions (molecular sieves, Schlenk line).
Catalyst Aging : Pre-activate Pd catalysts (e.g., Pd(OAc)₂ → Pd⁰ via reduction with PhB(OH)₂).
Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated species). Cross-reference with PubChem data (InChIKey: UFCSSWZQROEFBZ-UHFFFAOYSA-N) for structural validation .
Q. Basic: What are the primary research applications of this compound?
Methodological Answer:
- Organic Synthesis : Intermediate for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. The bromomethyl group enables nucleophilic substitutions (e.g., SN2 with amines/thiols) .
- Material Science : Building block for liquid crystals or polymers via Heck coupling .
Q. Advanced: How can regioselectivity challenges in derivatization be addressed?
Methodological Answer:
Regioselectivity issues arise from competing reactivity at bromine sites. Strategies include:
- Protecting Groups : Temporarily block the bromomethyl group with TMSCl, enabling selective aryl bromide functionalization.
- Directed Ortho-Metalation : Use LiTMP to deprotonate the methyl group’s ortho position, directing cross-coupling .
- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., aryl bromide substitution), while higher temps favor thermodynamically stable derivatives .
Q. Basic: How should researchers handle solubility challenges in reaction setups?
Methodological Answer:
The compound is lipophilic (logP ~3.5). Use polar aprotic solvents (DMF, DMSO) for SN reactions or toluene for Friedel-Crafts. For aqueous-organic biphasic systems, add phase-transfer catalysts (e.g., TBAB). Pre-dissolve in minimal THF (<5% v/v) to avoid precipitation .
Q. Advanced: What strategies validate the compound’s stability under varying experimental conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose to elevated temps (40–60°C) and humidity (75% RH) for 7–14 days. Monitor degradation via HPLC.
- Light Sensitivity : UV-vis spectroscopy (λmax = 270 nm) tracks photodegradation; store in amber vials .
- Mechanistic Studies : Use isotopic labeling (e.g., D₂O exchange) to probe hydrolysis pathways of the bromomethyl group .
Properties
IUPAC Name |
1-bromo-4-(bromomethyl)-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOKZNRRLJXSAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474177 | |
Record name | 1-Bromo-4-(bromomethyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27561-51-9 | |
Record name | 1-Bromo-4-(bromomethyl)-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27561-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-(bromomethyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(bromomethyl)-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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